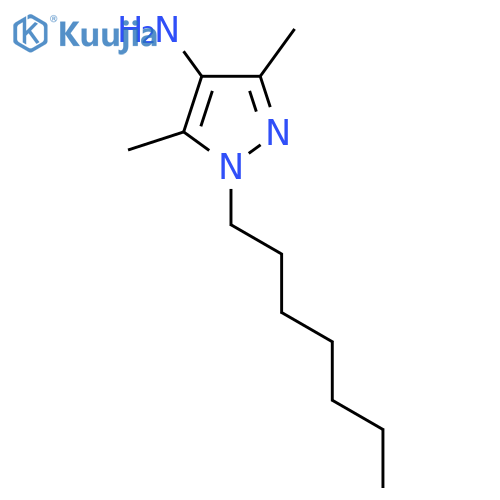Cas no 60706-56-1 (1-heptyl-3,5-dimethyl-1H-pyrazol-4-amine)

60706-56-1 structure
商品名:1-heptyl-3,5-dimethyl-1H-pyrazol-4-amine
1-heptyl-3,5-dimethyl-1H-pyrazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 1-heptyl-3,5-dimethyl-1H-pyrazol-4-amine
- 60706-56-1
- 4-Amino-3,5-dimethyl-1-heptylpyrazole
- UQ55700000
- NIOSH/UQ5570000
- EN300-1108410
- Pyrazole, 4-amino-3,5-dimethyl-1-heptyl-
-
- インチ: 1S/C12H23N3/c1-4-5-6-7-8-9-15-11(3)12(13)10(2)14-15/h4-9,13H2,1-3H3
- InChIKey: RFBSINXQEQGTOR-UHFFFAOYSA-N
- ほほえんだ: N1(C(C)=C(C(C)=N1)N)CCCCCCC
計算された属性
- せいみつぶんしりょう: 209.189197746g/mol
- どういたいしつりょう: 209.189197746g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
1-heptyl-3,5-dimethyl-1H-pyrazol-4-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1108410-5g |
1-heptyl-3,5-dimethyl-1H-pyrazol-4-amine |
60706-56-1 | 95% | 5g |
$2235.0 | 2023-10-27 | |
| Enamine | EN300-1108410-5.0g |
1-heptyl-3,5-dimethyl-1H-pyrazol-4-amine |
60706-56-1 | 5g |
$3189.0 | 2023-06-10 | ||
| Enamine | EN300-1108410-10g |
1-heptyl-3,5-dimethyl-1H-pyrazol-4-amine |
60706-56-1 | 95% | 10g |
$3315.0 | 2023-10-27 | |
| Enamine | EN300-1108410-2.5g |
1-heptyl-3,5-dimethyl-1H-pyrazol-4-amine |
60706-56-1 | 95% | 2.5g |
$1509.0 | 2023-10-27 | |
| Enamine | EN300-1108410-0.1g |
1-heptyl-3,5-dimethyl-1H-pyrazol-4-amine |
60706-56-1 | 95% | 0.1g |
$678.0 | 2023-10-27 | |
| Enamine | EN300-1108410-0.5g |
1-heptyl-3,5-dimethyl-1H-pyrazol-4-amine |
60706-56-1 | 95% | 0.5g |
$739.0 | 2023-10-27 | |
| Enamine | EN300-1108410-10.0g |
1-heptyl-3,5-dimethyl-1H-pyrazol-4-amine |
60706-56-1 | 10g |
$4729.0 | 2023-06-10 | ||
| Enamine | EN300-1108410-0.05g |
1-heptyl-3,5-dimethyl-1H-pyrazol-4-amine |
60706-56-1 | 95% | 0.05g |
$647.0 | 2023-10-27 | |
| Enamine | EN300-1108410-1g |
1-heptyl-3,5-dimethyl-1H-pyrazol-4-amine |
60706-56-1 | 95% | 1g |
$770.0 | 2023-10-27 | |
| Enamine | EN300-1108410-0.25g |
1-heptyl-3,5-dimethyl-1H-pyrazol-4-amine |
60706-56-1 | 95% | 0.25g |
$708.0 | 2023-10-27 |
1-heptyl-3,5-dimethyl-1H-pyrazol-4-amine 関連文献
-
Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
-
Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
60706-56-1 (1-heptyl-3,5-dimethyl-1H-pyrazol-4-amine) 関連製品
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
